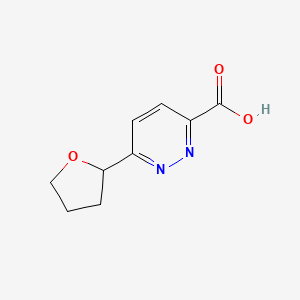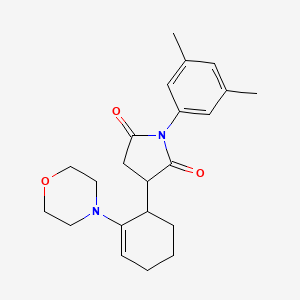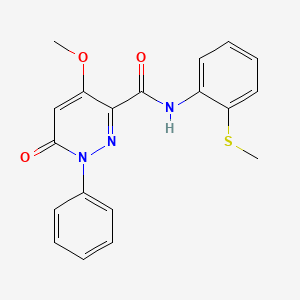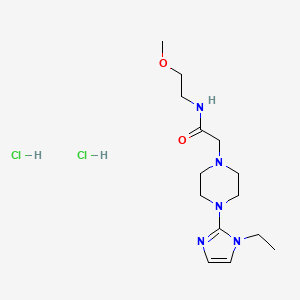
6-(Oxolan-2-yl)pyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Oxolan-2-yl)pyridazine-3-carboxylic acid is an organic compound that has been used in various fields of research and industry, including pharmaceuticals, materials science, and agriculture. It has a CAS Number of 2580209-64-7 . The IUPAC name for this compound is 6-(tetrahydrofuran-2-yl)pyridazine-3-carboxylic acid .
Synthesis Analysis
The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O3/c12-9(13)7-4-3-6(10-11-7)8-2-1-5-14-8/h3-4,8H,1-2,5H2,(H,12,13) . This indicates that the compound has a molecular weight of 194.19 .Chemical Reactions Analysis
The compound is involved in a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
Functionalization and Cyclization Reactions
6-(Oxolan-2-yl)pyridazine-3-carboxylic acid plays a role in the synthesis of heterocyclic compounds, acting as a precursor for functionalization and cyclization reactions. These reactions are foundational in developing compounds with potential applications in various fields, including pharmaceuticals and materials science. For example, the cyclization reactions of pyrazoles with hydrazine hydrate can lead to the formation of pyrazolo[3,4-d]pyridazines, showcasing the versatility of pyridazine derivatives in synthesizing complex heterocyclic structures (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Coordination Chemistry and Metal Complexes
The compound is instrumental in the synthesis of mononuclear Re(I) complexes, where it serves as a ligand that coordinates with metal centers. This coordination chemistry is critical for understanding the electronic structures and reactivity of metal complexes, which have implications in catalysis, magnetic materials, and molecular electronics. An example of this is the synthesis of [(ppyEt)Re(CO)3Br] compounds, illustrating the compound's role in forming complexes with unique structural and electronic properties (Saldías, Palominos, Pizarro, & Vega, 2020).
Esterification Catalysts
The compound also finds applications in organic synthesis methodologies, such as the effective esterification of carboxylic acids. By acting as a novel coupling agent, it enables the selective and efficient formation of esters from carboxylic acids and alcohols. This is crucial for the synthesis of ester derivatives, which are important in drug development, fragrances, and as intermediates in organic synthesis (Won, Kim, Kim, Yim, Kim, Kang, Chung, Lee, & Yoon, 2007).
Microwave-Assisted Synthesis
It contributes to the development of microwave-assisted synthetic methods for preparing pyridazine derivatives. These methods offer advantages in terms of speed, efficiency, and environmental friendliness over traditional thermal methods. The synthesis of 3,6-di(pyridin-2-yl)pyridazines under microwave conditions is an example of how the compound can be used to facilitate rapid and efficient heterocyclic syntheses (Hoogenboom, Moore, & Schubert, 2006).
Inhibition of Metal Corrosion
Furthermore, derivatives of pyridazine, including those related to 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid, have been investigated for their inhibitory effects on the corrosion of metals. These studies are vital for the development of safer and more effective corrosion inhibitors, which have applications in protecting industrial infrastructure and machinery (Mashuga, Olasunkanmi, & Ebenso, 2017).
Safety and Hazards
The compound has been classified under GHS07. The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
6-(oxolan-2-yl)pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-4-3-6(10-11-7)8-2-1-5-14-8/h3-4,8H,1-2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHIOANYDZCEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide](/img/structure/B2927153.png)








![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide](/img/no-structure.png)

![1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2927172.png)
![Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate](/img/structure/B2927173.png)
![2-(isopropylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2927176.png)